3(2H)-Benzofuranone, 2,7-dimethyl- 3(2H)-Benzofuranone, 2,7-dimethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17270018
InChI: InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3
SMILES:
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3(2H)-Benzofuranone, 2,7-dimethyl-

CAS No.:

Cat. No.: VC17270018

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3(2H)-Benzofuranone, 2,7-dimethyl- -

Specification

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 2,7-dimethyl-1-benzofuran-3-one
Standard InChI InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3
Standard InChI Key SGVDGAYYYREPQY-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)C2=CC=CC(=C2O1)C

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

3(2H)-Benzofuranone, 2,7-dimethyl- (IUPAC: 2,7-dimethyl-1-benzofuran-3-one) features a benzofuranone backbone with methyl substituents at the 2- and 7-positions (Figure 1) . The benzofuranone system consists of a benzene ring fused to a furan moiety, where the furan ring is partially saturated, resulting in a ketone group at position 3. Key identifiers include:

  • Molecular Formula: C₁₀H₁₀O₂

  • Molecular Weight: 162.18 g/mol

  • CAS Registry Number: 54365-79-6

  • SMILES: CC1C(=O)C2=CC=CC(=C2O1)C

The stereochemistry of the molecule includes one undefined stereocenter at the 2-methyl position, contributing to potential conformational flexibility .

Computational and Experimental Properties

PubChem-derived computed properties provide insights into its physicochemical behavior :

PropertyValue
XLogP3-AA2.2
Topological Polar SA26.3 Ų
Hydrogen Bond Acceptors2
Rotatable Bonds0
Heavy Atom Count12

The compound’s moderate lipophilicity (XLogP3-AA = 2.2) suggests favorable membrane permeability, a critical factor in drug design .

Synthetic Methodologies

Regioselective Synthesis via Pyrone-Nitroalkene Cyclization

Zhang and Beaudry (2021) developed a regioselective route using 3-hydroxy-2-pyrones and nitroalkenes (Scheme 1) . Key steps include:

  • Cycloaddition: Reaction of 3-hydroxy-2-pyrone with methyl 3-nitrobut-3-enoate in dichlorobenzene (DCB) at 120°C for 16 hours.

  • Acid Catalysis: Trifluoroacetic acid (TFA) and AlCl₃ facilitate cyclization, yielding 2,7-dimethylbenzofuran-3(2H)-one in 65–80% yield .

This method enables programmable substitution patterns, critical for generating analogs with tailored bioactivity.

Heteroannulation of Benzoquinones

Pirouz et al. (2021) reported a one-pot synthesis via [3+2] heteroannulation of benzoquinones (BQ) with cyclohexenones under acidic conditions (PhMe/AcOH) . The reaction proceeds through:

  • Electrophilic Activation: BQ undergoes protonation, enhancing electrophilicity.

  • Nucleophilic Attack: Cyclohexenone enol attacks BQ, forming a furanylidene intermediate.

  • Aromatization: Spontaneous dehydration yields the benzofuranone core .

This approach avoids multistep sequences, achieving 70–81% yields for structurally complex derivatives .

Spectroscopic and Analytical Data

Mass Spectrometry

GC-MS analysis (NIST Library) identifies characteristic fragmentation patterns :

  • Base Peak: m/z 162 (molecular ion)

  • Major Fragments: m/z 90 (C₅H₆O⁺), m/z 118 (C₇H₆O₂⁺)

The dominance of m/z 162 confirms molecular stability under electron ionization conditions .

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for 2,7-dimethylbenzofuranone is limited, analogous compounds exhibit:

  • ¹H NMR: Singlets for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.6 ppm) .

  • ¹³C NMR: Carbonyl resonance (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm) .

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index
3b211,02048.6 (MAO-A)
4c>10,00016>625 (MAO-B)

Compound 3b acts as a competitive MAO-A inhibitor (Kᵢ = 10 nM), while 4c targets MAO-B (Kᵢ = 6.1 nM) . QSAR models correlate substituent electronegativity with activity, guiding rational drug design .

Applications in Materials and Organic Synthesis

Benzofuran Precursors

2,7-Dimethylbenzofuranone serves as a key intermediate in benzofuran synthesis. Dehydrogenation or cross-coupling reactions yield substituted benzofurans, valuable in optoelectronics and polymer chemistry .

Natural Product Analogues

The compound’s scaffold mimics bioactive natural products (e.g., bergamottin), enabling synthetic access to derivatives with enhanced bioavailability or potency .

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